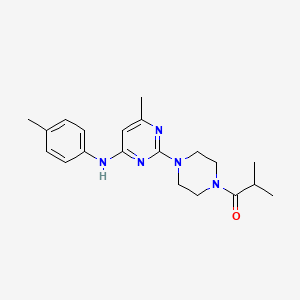
N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMOPHENYL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound characterized by its bromophenyl group and pyrazolyl-pyrimidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the bromination of an appropriate phenyl compound to introduce the bromophenyl group
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: It may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets and pathways. It may interact with enzymes, receptors, or other molecular targets to produce its effects. Further research would be needed to elucidate the exact mechanism.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-[2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-4,5-Dimethyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl]Acetamide
N-(4-Methylphenyl)-2-[2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-4,5-Dimethyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl]Acetamide
Uniqueness: The presence of the bromophenyl group in this compound distinguishes it from similar compounds, potentially leading to different chemical and biological properties.
Properties
Molecular Formula |
C19H20BrN5O2 |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C19H20BrN5O2/c1-11-9-12(2)25(23-11)19-21-14(4)13(3)18(27)24(19)10-17(26)22-16-7-5-15(20)6-8-16/h5-9H,10H2,1-4H3,(H,22,26) |
InChI Key |
HIWZHZWQPDADKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)Br)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2,6-dimethylphenyl)propanamide](/img/structure/B11245414.png)


![N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B11245420.png)
![N-(3-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11245421.png)
![N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11245426.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11245430.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide](/img/structure/B11245451.png)
![2-methoxy-N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline](/img/structure/B11245465.png)
![2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B11245469.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3-methylbenzyl)piperidine-3-carboxamide](/img/structure/B11245477.png)
![N-(3-fluorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11245484.png)
![2-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline](/img/structure/B11245493.png)
